Ethanaminium, N-[4-[[4-(diethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, acetate
Description
The compound Ethanaminium, N-[4-[[4-(diethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, acetate is structurally related to isosulfan blue, a diagnostic agent used in cancer detection . Isosulfan blue’s sodium salt (C₂₇H₃₁N₂NaO₆S₂) shares a similar triarylmethylium core but differs in its counterion (sodium vs. acetate) and substituents .
The compound’s structure features:
- A triarylmethylium cation with diethylamino and phenyl substituents.
- An acetate counterion (CH₃COO⁻), which may enhance aqueous solubility relative to larger anions.
Properties
CAS No. |
76994-37-1 |
|---|---|
Molecular Formula |
C27H33N2.C2H3O2 C29H36N2O2 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;acetate |
InChI |
InChI=1S/C27H33N2.C2H4O2/c1-5-28(6-2)25-18-14-23(15-19-25)27(22-12-10-9-11-13-22)24-16-20-26(21-17-24)29(7-3)8-4;1-2(3)4/h9-21H,5-8H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
ZACIFCVOARIOBT-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=CC=C3.CC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethanaminium, N-[4-[[4-(diethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, acetate involves several steps. One common method includes the reaction of diethylamine with a suitable benzaldehyde derivative to form the intermediate Schiff base. This intermediate is then reacted with a cyclohexadienylidene compound under controlled conditions to yield the final product . Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity.
Chemical Reactions Analysis
Ethanaminium, N-[4-[[4-(diethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanaminium, N-[4-[[4-(diethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, acetate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights key differences between the target compound and related derivatives:
*Assumed formula based on isosulfan blue’s structure with acetate substitution.
†Approximate formula derived from stoichiometry in .
Key Observations:
Research Findings and Gaps
- Regulatory Insights : Derivatives like the oxalate salt () face EPA reporting requirements, hinting at environmental or toxicity concerns absent in the acetate form .
- Synthetic Routes : High-purity synthesis of triarylmethylium compounds (e.g., 3-chloro-N-phenyl-phthalimide in ) emphasizes the importance of substituent control for functional performance .
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